molecular formula C11H7Cl3N2OS B1402060 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 1365963-22-9

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B1402060
M. Wt: 321.6 g/mol
InChI Key: RRWQRLVMZPCIAQ-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chlorinated derivative of acetamide . It has a side chain that is ortho to the chlorine atom and crystallizes in the conformation where the hydrogen bonds are directed toward nitrogen . It has been shown to inhibit bacterial growth by interfering with protein synthesis .


Synthesis Analysis

The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . This compound crystallizes in the monoclinic space group P21/n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .


Molecular Structure Analysis

The molecular formula of the compound is C8H7Cl2NO . The average mass is 204.053 Da and the monoisotopic mass is 202.990463 Da . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound showed solvatochromic effects upon the varying polarity of the solvent . Time-dependent DFT calculations (TD-DFT) of the compound suggest that the deprotonation process occurs in polar solvents such as DMF .


Physical And Chemical Properties Analysis

The compound is a colorless solid although older samples appear yellow . It has a characteristic odor and is readily soluble in water .

Scientific Research Applications

  • Molecular Structure Analysis

    • Saravanan et al. (2016) studied the molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing the orientation of the chlorophenyl ring and its intermolecular interactions in crystal formation (Saravanan et al., 2016).
  • Antibacterial Activity Studies

    • Desai et al. (2008) synthesized and evaluated various acetamides, including those related to 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, for antibacterial activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
    • Mistry et al. (2009) focused on the antimicrobial activity of novel thiazolidinone and acetidinone derivatives, relevant to the study compound (Mistry, Desai, & Intwala, 2009).
  • Anticancer Properties

    • Ostapiuk et al. (2015) synthesized derivatives of 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides, showing potential anticancer activity against various cancer cell lines (Ostapiuk, Matiychuk, & Obushak, 2015).
  • Pharmacological Evaluation

    • Kumar et al. (2020) evaluated the toxicity profile and biological activity, specifically analgesic and anti-inflammatory activities, of diphenylamine derivatives, which are structurally related to the study compound (Kumar & Mishra, 2020).
  • Molecular Docking Studies

    • Kumar et al. (2019) explored the docking of bioactive 2-chloro-N, N-diphenylacetamide derivatives on enzymes, which is significant for understanding the interaction mechanism at the molecular level (Kumar, Kumar, & Mishra, 2019).
  • Spectroscopic and Quantum Mechanical Studies

    • Srivastava et al. (2014) conducted a comparative study on the vibrational modes of related molecules, providing insights into their spectroscopic properties (Srivastava et al., 2014).
  • Coordination Ability and Chemical Reactivity

    • Kumar and Misra (2014) presented a theoretical study on dichloro-substituted acetamides, assessing their coordination ability and chemical reactivity, which is relevant for understanding the chemical nature of the study compound (Kumar & Misra, 2014).

properties

IUPAC Name

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQRLVMZPCIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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